molecular formula C14H12BrN3 B2600163 3-Bromo-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine CAS No. 439107-69-4

3-Bromo-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B2600163
CAS RN: 439107-69-4
M. Wt: 302.175
InChI Key: MHPNFKBRAOQZPA-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been achieved through various methods. One effective synthesis convention involves the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the fitting heterocyclic amines and its diazonium salt, and active methylene compounds . Thiazoles and 1,3,4-thiadiazoles were obtained from 2-bromo-1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone and some reagents such as hydrazonoyl chlorides and halo ketones .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is complex and can vary based on the specific compound. For instance, the dipole moment changes (Δμ) in these compounds were calculated to be 10.3, 12.8, and 19.0 D .


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines are involved in various chemical reactions. For instance, they can react with sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate to form new compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can vary depending on the specific compound. For example, compound 4a with pyridine as an EWG at position 7 displayed a stronger solvatofluorochromic effect than that observed in 4e bearing an EDG in the same position .

Scientific Research Applications

properties

IUPAC Name

3-bromo-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3/c1-9-3-5-11(6-4-9)12-7-16-14-13(15)10(2)17-18(14)8-12/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPNFKBRAOQZPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C(=C(C(=N3)C)Br)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine

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